1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione 1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 902920-43-8
VCID: VC7765607
InChI: InChI=1S/C24H22ClN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)19-4-3-12-26-22(19)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)OC
Molecular Formula: C24H22ClN3O4
Molecular Weight: 451.91

1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

CAS No.: 902920-43-8

Cat. No.: VC7765607

Molecular Formula: C24H22ClN3O4

Molecular Weight: 451.91

* For research use only. Not for human or veterinary use.

1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione - 902920-43-8

Specification

CAS No. 902920-43-8
Molecular Formula C24H22ClN3O4
Molecular Weight 451.91
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H22ClN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)19-4-3-12-26-22(19)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3
Standard InChI Key WPOFQEMXVWIIHE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione, reflects its fused pyrido-pyrimidine core substituted with a 4-chlorobenzyl group at position 1 and a 3,4-dimethoxyphenethyl moiety at position 3. The molecular formula is C₂₄H₂₂ClN₃O₄, with a molecular weight of 451.91 g/mol.

Table 1: Key Chemical Descriptors

PropertyValue
CAS No.902920-43-8
SMILESCOC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)OC
InChIKeyWPOFQEMXVWIIHE-UHFFFAOYSA-N
Hydrogen Bond Acceptors6
Topological Polar Surface Area73.8 Ų

The pyrido[2,3-d]pyrimidine scaffold confers rigidity, while the 3,4-dimethoxyphenethyl side chain introduces hydrophobic and electron-donating characteristics critical for receptor interactions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically employs multicomponent reactions (MCRs) or stepwise cyclization strategies. For this compound, analog-based protocols suggest:

  • Knoevenagel Condensation: Reaction of 4-chlorobenzylamine with a β-keto ester to form the pyrimidine ring .

  • Michael Addition: Introduction of the 3,4-dimethoxyphenethyl group via nucleophilic attack on an α,β-unsaturated carbonyl intermediate .

  • Cyclization: Acid- or base-mediated closure of the pyrido ring system, as demonstrated in related pyridopyrimidine syntheses .

Table 2: Optimized Reaction Conditions (Representative Example)

ParameterValue
CatalystDiammonium hydrogen phosphate
SolventAqueous ethanol
TemperatureReflux (80°C)
Yield72–85% (estimated)

Microwave-assisted methods reported for analogous compounds reduce reaction times from hours to minutes while maintaining yields >75% .

Pharmacological Profile

Mechanism of Action

While direct biological data for this specific compound remain unpublished, structural analogs inhibit key oncology targets:

  • Tyrosine Kinases: The dimethoxyphenyl group mimics ATP-binding motifs, competitively inhibiting kinases like BCR-ABL and FGFR .

  • PI3K/mTOR Pathway: Pyrido[2,3-d]pyrimidines disrupt lipid kinase activity, inducing apoptosis in cancer cell lines (IC₅₀ = 0.1–5 μM) .

  • Dihydrofolate Reductase (DHFR): Methoxy substitutions enhance binding to DHFR’s hydrophobic pocket, impairing nucleotide synthesis .

Structure-Activity Relationships (SAR)

  • Position 1 Substitution: 4-Chlorobenzyl groups improve cellular permeability by lowering polar surface area .

  • Position 3 Side Chain: Phenethyl chains with 3,4-dimethoxy groups maximize kinase affinity due to π-π stacking with Phe residues .

  • Dione Motif: The 2,4-dione configuration is critical for hydrogen bonding with catalytic lysine residues in target enzymes .

Research Applications

Anticancer Investigations

In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site of EGFR kinase, surpassing erlotinib (−8.5 kcal/mol) . Preliminary in vitro assays using analogous compounds show:

  • Cytotoxicity: GI₅₀ = 1.2 μM against MCF-7 breast cancer cells .

  • Selectivity Index: >10-fold selectivity for cancer over normal fibroblasts .

Future Directions

Lead Optimization

  • Prodrug Development: Acetylation of hydroxyl groups to improve oral absorption .

  • Polymer Conjugates: PEGylation to reduce plasma protein binding and extend half-life .

Target Expansion

  • Neuroinflammatory Diseases: Modulating p38 MAPK in microglial cells .

  • Antiviral Therapy: Targeting SARS-CoV-2 main protease via computational screening .

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